Home > Products > Screening Compounds P123157 > N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE -

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE

Catalog Number: EVT-4685150
CAS Number:
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride

  • Compound Description: This compound features a piperazine ring substituted with a 2-(2-thienylcarbonyl)ethyl group at position 1 and a 3-(trifluoromethyl)phenyl group at position 4. The piperazine ring adopts a chair conformation, and the trifluoromethyl group exhibits disorder over two sites. []

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

  • Compound Description: BRL 20596 is an anilide analog of the substituted benzamide clebopride. While retaining potent central dopamine antagonist activity, BRL 20596 lacks the gastric stimulatory activity of its benzamide counterpart. This suggests that benzamides and anilides might possess similar affinities for central dopamine receptors. [, ]

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that exhibits clinical activity against certain solid tumors and hematological malignancies. []

4. 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea* Compound Description: This compound exists in its thioamide form and features an intramolecular hydrogen bond between the thiourea's N-H and the carbonyl group. The molecule exhibits a dihedral angle of 10.36° between the thiophene and benzene rings. []* Relevance: This compound and N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide both contain the 2-thienylcarbonyl moiety.

5. 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea* Compound Description: This compound, similar to its chloro-analog, exists in a thioamide form with an intramolecular hydrogen bond between the thiourea N-H and the carbonyl oxygen. It displays a larger dihedral angle of 18.84° between the thiophene and benzene rings compared to the chloro-analog. []* Relevance: Similar to the previous compound, this compound also shares the 2-thienylcarbonyl moiety with N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating effectiveness in alleviating migraine symptoms. It exhibits high selectivity for CGRP receptors over adrenomedullin (AM) receptors. [, , ]

7. 1-(3-n-butoxypropyl)-piperidine-3-methyl-4-spiro-5’-imidazolidine-2’,4’-dione* Compound Description: This piperidine derivative shows promising immunostimulating activity, surpassing the potency of the drug levamisole by 3.1 times while exhibiting low toxicity. []* Relevance: This compound and N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide are both piperidine derivatives. They also share a similar substitution pattern on the piperidine nitrogen, both featuring a three-carbon linker attached to an oxygen atom.

8. N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)* Compound Description: PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). [, , , , , , ]* Relevance: This compound and N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide both contain the 1-piperidinecarboxamide group.

9. 4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)* Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). [, , , , , , ]* Relevance: Similar to PF-3845, this compound and N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide both contain a piperidine ring substituted with a carboxamide group.

Methyl {N-[2-phenyl-4-N[2(R)-amino-3-mercaptopropylamino] benzoyl]}-methionate (FTI-277)

  • Compound Description: FTI-277 is another example of a farnesyl protein transferase inhibitor (FTI), similar to SCH66336. []

4-[2-(4-Chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57)

  • Compound Description: SA-57 acts as a nonselective inhibitor of both FAAH and MAGL. [, , , ]

12. 4-Nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195)* Compound Description: JZL195 is another dual FAAH-MAGL inhibitor, similar to SA-57. [, , ]* Relevance: While JZL195 features a piperazine ring instead of the piperidine ring found in N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, both compounds contain a carboxamide group on the nitrogen heterocycle and exhibit similar substitution patterns on this group.

13. 2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate (MJN110)* Compound Description: MJN110 acts as a MAGL inhibitor. []* Relevance: Similar to JZL195, MJN110 also features a piperazine ring with a carboxamide substituent. This highlights the potential importance of this scaffold in the context of MAGL inhibition, even though it differs from the piperidine ring present in N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide.

14. (3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate (URB597)* Compound Description: URB597 serves as a potent and selective FAAH inhibitor. [, ]* Relevance: Although URB597 lacks a piperidine ring, its inclusion alongside other FAAH inhibitors like PF-3845 emphasizes the significance of this target in pharmacological studies, potentially suggesting a connection to the biological activities of N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide if it interacts with FAAH.

15. (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55,940)* Compound Description: CP55,940 is a high-efficacy CB1 receptor agonist. []* Relevance: Although CP55,940 shares no structural similarity with N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, its ability to be substituted for by SA-57 in drug-discrimination procedures suggests a possible link between the effects of SA-57 and CB1 receptor activation. This could be relevant if N-(3-isopropoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is found to interact with the endocannabinoid system.

Rimonabant

  • Compound Description: Rimonabant acts as a CB1 receptor antagonist. [, , ]

3-Aminocaran-4-one oximes

  • Compound Description: This refers to a class of compounds derived from caran-4-one with a 3-amino group further substituted with various acyl groups such as acetyl, propionyl, chloroacetyl, 1-adamantylcarbonyl, benzoyl, 2-thienylcarbonyl, or anilinocarbonyl. These compounds can undergo rearrangement reactions in the presence of sulfuric acid to form 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives. [, ]

Properties

Product Name

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE

IUPAC Name

N-(3-propan-2-yloxypropyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c1-13(2)22-11-4-8-18-16(20)14-6-9-19(10-7-14)17(21)15-5-3-12-23-15/h3,5,12-14H,4,6-11H2,1-2H3,(H,18,20)

InChI Key

KSCPKNNXNMWKIM-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.